5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine

Drug Discovery Agrochemical Design Lipophilicity Optimization

5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine (CAS 910486-39-4) is a heterocyclic building block featuring a 2-trifluoromethylpyridine (TFMP) core and a reactive 5-isopropenyl substituent. This compound merges the established biological activity of the TFMP motif—found in over 14 commercialized agrochemicals and several pharmaceuticals—with a versatile alkene handle, positioning it as a key intermediate for generating diverse compound libraries.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
CAS No. 910486-39-4
Cat. No. B3166359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine
CAS910486-39-4
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESCC(=C)C1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H8F3N/c1-6(2)7-3-4-8(13-5-7)9(10,11)12/h3-5H,1H2,2H3
InChIKeyKOMGWIHZVCNYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine (CAS 910486-39-4): A Specialized Fluorinated Pyridine Building Block for Advanced Synthesis and Discovery


5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine (CAS 910486-39-4) is a heterocyclic building block featuring a 2-trifluoromethylpyridine (TFMP) core and a reactive 5-isopropenyl substituent . This compound merges the established biological activity of the TFMP motif—found in over 14 commercialized agrochemicals and several pharmaceuticals—with a versatile alkene handle, positioning it as a key intermediate for generating diverse compound libraries [1]. Its synthesis, commonly via Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)pyridine with potassium isopropenyltrifluoroborate, yields a high-value product priced at approximately €871/g [2].

Why 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine Cannot Be Replaced by Generic 5-Alkyl or Unsubstituted TFMP Analogs


Substituting this compound with simpler 5-alkyl analogs like 5-methyl- or 5-ethyl-2-(trifluoromethyl)pyridine, or the non-fluorinated 5-isopropenylpyridine, fails for two key orthogonal reasons: a quantifiable >0.9 unit increase in LogP and the loss of a critical reactive center [1]. The predicted LogP of 3.37 for the target molecule is significantly higher than the ~2.10 LogP of the unsubstituted 2-(trifluoromethyl)pyridine, directly impacting membrane permeability and target engagement potential . Furthermore, the isopropenyl group is not a mere alkyl substituent but a reactive olefin that enables subsequent chemistry—such as epoxidation or polymerization—unavailable to saturated analogs, while the trifluoromethyl group provides unique electron-withdrawing effects absent in non-fluorinated isopropenylpyridines [1]. These differences make simple substitution a high-risk decision for any synthesis or SAR program dependent on these structural features.

Quantitative Evidence Guide for Selecting 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine Over Structural Analogs


Enhanced Lipophilicity Versus Unsubstituted TFMP Scaffold

For programs where a balance between lipophilicity and the established bioactivity of the TFMP motif is critical, 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine provides a quantifiable advantage over the unsubstituted TFMP core. The direct introduction of the isopropenyl group boosts the calculated octanol-water partition coefficient (ACD/LogP) from 2.10 (for 2-(trifluoromethyl)pyridine) to 3.37 . This markedly increased lipophilicity can be a primary driver for enhancing membrane permeability of derived ligands.

Drug Discovery Agrochemical Design Lipophilicity Optimization ADME Properties

Differentiation via Reactive Isopropenyl Group from Saturated 5-Ethyl Analog

The isopropenyl group on the target compound provides a completely different synthetic utility compared to the saturated 5-ethyl-2-(trifluoromethyl)pyridine (CAS 1030632-94-0). The presence of a terminal alkene offers a reactive handle for pivotal transformations—including radical polymerizations, epoxidations, and thiol-ene 'click' reactions—that are chemically impossible for the ethyl analog. While the 5-ethyl derivative can only act as a terminal group, the isopropenyl moiety allows for further functionalization, acting as a central node for increasing molecular complexity [1][2].

Diversity-Oriented Synthesis Click Chemistry Polymer Chemistry

Optimized Electronic Profile for Further Derivatization Compared to 5-Bromo Precursor

The compound is synthesized from 5-bromo-2-(trifluoromethyl)pyridine via a Pd-catalyzed Suzuki reaction [1]. Choosing the isopropenyl-substituted product over the bromo precursor for further development skips a subsequent dehalogenation or coupling step. Furthermore, structural analysis of the related compound 5-bromo-2-(trifluoromethyl)pyridine, which is known to possess antimicrobial and antifungal properties, suggests the 5-position is crucial for bioactivity [2]. The target compound pre-installs an elaborated, electron-donating alkene group at this critical vector, which profoundly alters the ring's electron density and conformational preferences compared to the electron-withdrawing bromo group.

Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Scaffold Hopping

Class-Level Differentiation of TFMP Core from Phenyl Analogs in Agrochemicals

A molecular matched pair analysis of commercialized crop protection agents has revealed subtle but critical advantages of the TFMP ring over its phenyl analog [1]. The replacement of a phenyl ring with a TFMP moiety was shown to alter agronomic properties such as systemicity and environmental degradation profiles. This foundational research, which led to 20+ TFMP-containing ISO common names, provides a class-level validation for selecting a TFMP-based building block like the target compound over a structurally similar phenyl derivative (e.g., an isopropenyl-substituted benzotrifluoride) for agrochemical discovery programs.

Crop Protection Agrochemical Discovery Physicochemical Property Optimization

Key R&D Application Scenarios Where 5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine is the Preferred Choice


Discovery of Novel Agrochemicals via TFMP Scaffold Hopping

Research teams aiming to replace phenyl rings with TFMP in established herbicide or fungicide pharmacophores should use this compound as a direct entry point. Its structure is pre-validated by over two decades of agrochemical research showing that the TFMP motif confers superior crop protection properties [1]. The isopropenyl group provides an immediate vector for further elaboration to fine-tune potency and selectivity.

Synthesis of Diverse Compound Libraries via Alkene Functionalization

Medicinal chemistry groups focused on diversity-oriented synthesis can utilize this building block as a central scaffold. Unlike its saturated 5-ethyl analog, its terminal alkene is a reactive hub that can be orthogonally transformed via epoxidation, dihydroxylation, or thiol-ene click chemistry to generate a vast array of diverse drug-like molecules from a single starting material.

Optimizing Lead Compound Lipophilicity in Drug Discovery

When an early-stage hit containing a 2-(trifluoromethyl)pyridine core requires a significant increase in LogP to improve membrane permeability without adding excessive molecular weight, this compound is the logical next step. The pre-installed isopropenyl group elevates the predicted LogP by more than 1.2 units to 3.37 compared to the parent scaffold, a leap that would be difficult to achieve with a simple methyl substituent.

Synthesis of TRPV1 Antagonist Analogs for Pain Research

Based on its disclosed synthesis route in a Pfizer patent for VR1 (TRPV1) receptor antagonists, this compound serves as a critical intermediate for this target class [2]. Researchers developing new TRPV1 antagonists can confidently procure this building block to access the patented chemical space, where the isopropenyl-substituted pyridine acts as a core structural component in sulfonylaminoarylmethyl cyclopropanecarboxamide series.

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